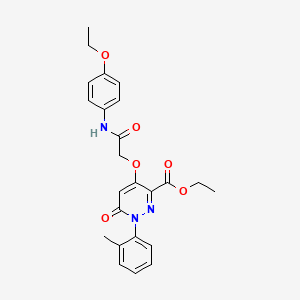

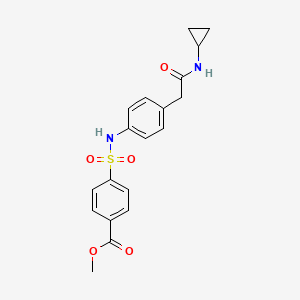

methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

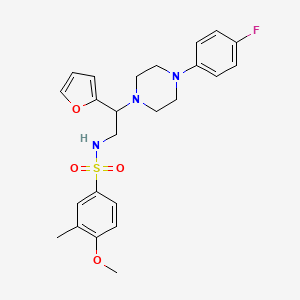

The compound “methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate” is an organic compound containing several functional groups. It has a sulfamoyl group (-SO2NH2), a benzoate group (C6H5COO-), and a cyclopropylamino group (C3H5NH2). These groups suggest that the compound might have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzoate group could be introduced through a reaction with benzoic acid, and the sulfamoyl group could be introduced through a reaction with sulfamoyl chloride. The cyclopropylamino group could be introduced through a reaction with a cyclopropylamine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfamoyl, benzoate, and cyclopropylamino groups would likely result in a complex three-dimensional structure. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the sulfamoyl group is known to participate in substitution reactions, and the benzoate group can undergo reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfamoyl and benzoate groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The compound has been utilized in the study of cyclization reactions under base conditions, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength. This highlights its potential as a precursor for synthesizing heterocyclic compounds (Ukrainets et al., 2014).

Antimicrobial Activity

- The compound's derivatives have been synthesized and tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents. For instance, a study synthesized new derivatives and evaluated their antimicrobial efficacy against various bacteria and fungi, showing that certain compounds exhibited higher activity than reference drugs (Ghorab et al., 2017).

Molecular Structure and Interactions

- Research into the molecular structures of related sulfonamide compounds, including X-ray diffraction studies, provides insights into the steric and conjugative effects influencing their chemical behavior. These studies are fundamental in understanding the interactions and structural conformations that govern the compound's reactivity and properties (Kucsman et al., 1984).

Photoluminescence and Charge Transfer

- Investigations into the photophysical properties of derivatives have revealed their potential in applications requiring charge transfer and photoluminescence. This includes studies on the formation of twisted intramolecular charge transfer (TICT) states, which are crucial for understanding the electronic properties and potential applications in optoelectronic devices (Yang et al., 2004).

Polymers and Materials Science

- The compound and its derivatives have been explored as intermediates in the synthesis of polymers with specific properties, such as poly(phenylene sulfide), indicating its role in materials science for developing new materials with desirable thermal and chemical resistance (Shouji et al., 1994).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors, influencing their function and leading to changes in cellular processes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Based on its structural similarity to other compounds, it may influence a variety of cellular processes, potentially leading to changes in cell function, gene expression, or cell survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-26-19(23)14-4-10-17(11-5-14)27(24,25)21-16-6-2-13(3-7-16)12-18(22)20-15-8-9-15/h2-7,10-11,15,21H,8-9,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPWKTXLASDGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)

![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)

![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2869205.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)